1-(4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone is an organic compound characterized by the presence of a benzylideneamino group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-aminoacetophenone in the presence of an acid catalyst, such as acetic acid. The reaction is usually carried out in a solvent like methanol under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, such as halogens or nitro groups.
Nucleophilic Addition: The carbonyl group in the ethanone moiety can undergo nucleophilic addition reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Nucleophilic Addition: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Addition: Products include alcohols or amines derived from the reduction of the carbonyl group.
Scientific Research Applications
1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 6-(2-((3,4-dichlorobenzylidene)amino)ph)-5-hydroxy-1,2,4-triazine-3(4H)-thione
Uniqueness
1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone is unique due to its specific substitution pattern on the benzylideneamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C15H11Cl2NO |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H11Cl2NO/c1-10(19)11-5-7-13(8-6-11)18-9-12-3-2-4-14(16)15(12)17/h2-9H,1H3 |
InChI Key |
KAALUJNVLVNQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.